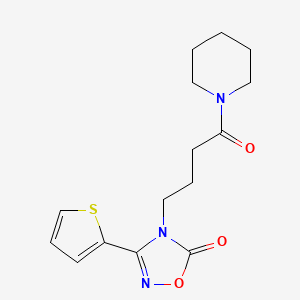![molecular formula C16H19N3O3 B6624768 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid, also known as MPAEPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has several advantages for lab experiments. It has a high degree of purity, which makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is also stable under various experimental conditions, making it suitable for long-term storage. However, 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has certain limitations for lab experiments. It is relatively expensive compared to other NSAIDs, which may limit its use in large-scale experiments. It is also insoluble in water, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the research on 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid. One potential direction is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential as a chemopreventive agent against various types of cancer. Additionally, further research is needed to determine the optimal dosage, administration route, and duration of treatment for 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid in various disease conditions.
Synthesis Methods
The synthesis of 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid involves the reaction between 3-aminopropionitrile and 4-methyl-1H-pyrazole-3-carboxylic acid, followed by the condensation of the resulting intermediate with 2-bromoethyl benzoate. This reaction produces 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid as a white crystalline solid with a melting point of 200-202°C.
Scientific Research Applications
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[2-[3-(1-methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-11-13(10-18-19)5-6-15(20)17-8-7-12-3-2-4-14(9-12)16(21)22/h2-4,9-11H,5-8H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQCFONRKRNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-3-sulfonamide](/img/structure/B6624685.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B6624751.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)